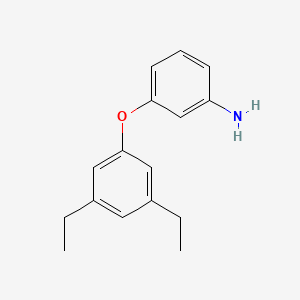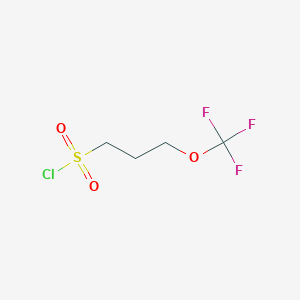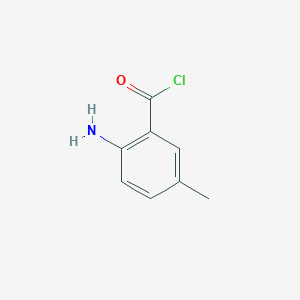
2-Amino-5-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoic acid, where the carboxyl group is replaced by a benzoyl chloride group, and it contains an amino group and a methyl group on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylbenzoyl chloride typically involves the chlorination of 2-Amino-5-methylbenzoic acid. One common method includes the reaction of 2-Amino-5-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzoic acid+SOCl2→2-Amino-5-methylbenzoyl chloride+SO2+HCl
This method is favored due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents but optimized for higher efficiency and purity. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2-Amino-5-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-Amino-5-methylbenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins and other biomolecules by acylating amino groups, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
2-Amino-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a methyl group.
2-Amino-3-methylbenzoyl chloride: The amino and methyl groups are positioned differently on the benzene ring.
2-Amino-5-methylbenzoic acid: The carboxyl group is present instead of the benzoyl chloride group.
Uniqueness: 2-Amino-5-methylbenzoyl chloride is unique due to the presence of both an amino group and a benzoyl chloride group, making it highly reactive and versatile in organic synthesis. Its specific substitution pattern on the benzene ring also imparts distinct chemical properties compared to its analogs.
Propriétés
Numéro CAS |
64842-90-6 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-amino-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,10H2,1H3 |
Clé InChI |
GQSWECWZJBCMAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
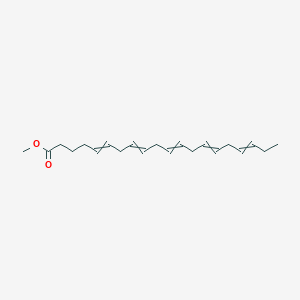
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
![[7,9-Bis(2,6-diisopropylphenyl)acenaphthyleno[1,2-d]imidazol-8-ylidene](chloro)gold](/img/structure/B12443550.png)
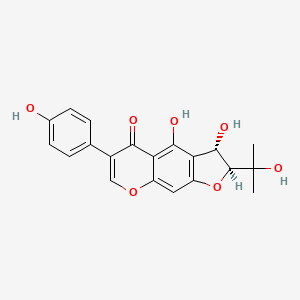
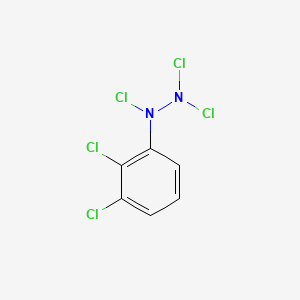

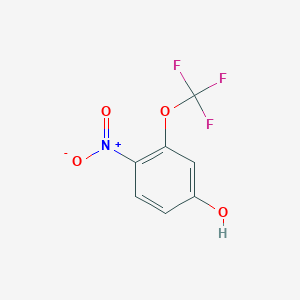
![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
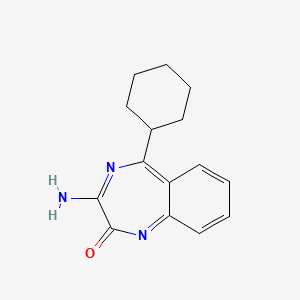
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
